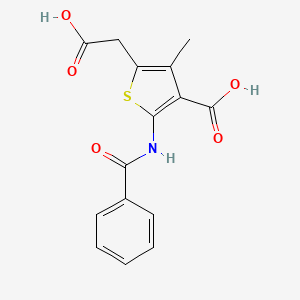
2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a pyridine ring, and a carboxamide group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Pyridine Ring: Using a method such as the Hantzsch pyridine synthesis.
Coupling Reactions: Connecting the benzothiazole and pyridine rings through a carboxamide linkage, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide could have applications in:
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use as a fluorescent probe or in the study of enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent, possibly in the treatment of diseases like cancer or neurodegenerative disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
Biological Activity: It might interact with specific proteins or enzymes, inhibiting or activating their function.
Chemical Reactions: It could act as a catalyst or intermediate, facilitating the transformation of other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)pyridine: Lacks the carboxamide group.
N-(4-methylpyridin-2-yl)pyridine-3-carboxamide: Lacks the benzothiazole ring.
2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide: Has a phenyl group instead of the 4-methylpyridin-2-yl group.
Uniqueness
The unique combination of the benzothiazole ring, pyridine ring, and carboxamide group in 2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide may confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical processes.
Properties
Molecular Formula |
C19H14N4OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c1-12-8-10-20-16(11-12)23-18(24)13-5-4-9-21-17(13)19-22-14-6-2-3-7-15(14)25-19/h2-11H,1H3,(H,20,23,24) |
InChI Key |
YSPSRULGSHFVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-](/img/structure/B12117697.png)


![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)


![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)
![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)
